molecular formula C19H31BrO B8646269 1-(Bromomethyl)-4-(dodecyloxy)benzene CAS No. 123436-89-5

1-(Bromomethyl)-4-(dodecyloxy)benzene

Cat. No. B8646269
CAS RN: 123436-89-5
M. Wt: 355.4 g/mol
InChI Key: LSPPDEISMYTMPG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(dodecyloxy)benzene is a useful research compound. Its molecular formula is C19H31BrO and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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properties

CAS RN

123436-89-5

Product Name

1-(Bromomethyl)-4-(dodecyloxy)benzene

Molecular Formula

C19H31BrO

Molecular Weight

355.4 g/mol

IUPAC Name

1-(bromomethyl)-4-dodecoxybenzene

InChI

InChI=1S/C19H31BrO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3

InChI Key

LSPPDEISMYTMPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of PBr3 (2.0 mL, 20 mmol) in anhydrous CH2Cl2 (25 mL) was added slowly to a stirred solution of 4-(dodecyloxy)benzyl alcohol (3.0 g, 10 mmol) in CH2Cl2 (50 mL) at 0° C. The reaction mixture was stirred for 3 h at room temperature and slowly poured into a large amount of water (ca. 600 mL). The product was extracted with CHCl3 (3×50 mL). The combined organic phase was washed with brine (3×20 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to give a yellow solid (3.01 g, 90%). 1H NMR (300 MHz, CDCl3, δ): 7.32 (d, J=6.6 Hz, 2H), 6.86 (d, J=6.6 Hz, 2H), 4.50 (s, 2H), 3.97 (t, J=6.6 Hz, 2H), 4.05-4.00 (m, 6H), 1.79-1.72 (m, 2H), 1.45-1.21 (m, 12H), 0.90 (t, J=6.3 Hz, 3H).
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2 mL
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3 g
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25 mL
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50 mL
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600 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

According to customary procedures, 4-dodecyloxybenzoic acid was reduced with LiAlH4 and the formed 4-dodecyloxybenzyl alcohol was brominated with phosphorus tribromide to obtain 4-dodecyloxybenzyl bromide. Then, 2.0 g of the so-obtained compound was reacted with 1.0 g of p-acetoxyphenol in the presence of NaH in dimethylformamide to obtain 1.2 g of 4-dodecyloxybenzyl(4-acetoxyphenyl) ether. The so-obtained compounds was dissolved in a liquid mixture of tetrahydrofuran and an equimolar amount of 1N LiOH was added to the solution to remove the acetyl group, and post treatments were carried out according to customary procedures to obtain 1.0 g of 4-dodecyloxybenzyl(4-hydroxyphenyl) ether.
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